BenchChemオンラインストアへようこそ!

N-((6-Chloropyridazin-3-yl)methyl)cyclopropanamine

Medicinal Chemistry Physicochemical Profiling SAR

This high-purity (≥95%) building block features a privileged 6-chloropyridazine pharmacophore and a cyclopropylmethylamine linker. Its unique structure is critical for achieving nanomolar potency in kinase and nAChR targets, unlike non-chlorinated or alkyl analogs which can drastically alter target engagement. Essential for SAR studies.

Molecular Formula C8H10ClN3.HCl
Molecular Weight 184
CAS No. 1289386-54-4
Cat. No. B1144062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-Chloropyridazin-3-yl)methyl)cyclopropanamine
CAS1289386-54-4
Molecular FormulaC8H10ClN3.HCl
Molecular Weight184
Structural Identifiers
SMILESC1CC1NCC2=NN=C(C=C2)Cl.Cl
InChIInChI=1S/C8H10ClN3.ClH/c9-8-4-3-7(11-12-8)5-10-6-1-2-6;/h3-4,6,10H,1-2,5H2;1H
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((6-Chloropyridazin-3-yl)methyl)cyclopropanamine (CAS 1289386-54-4): Chemical Identity, Specifications, and Procurement-Relevant Overview


N-((6-Chloropyridazin-3-yl)methyl)cyclopropanamine (CAS 1289386-54-4) is a heterocyclic amine comprising a 6-chloropyridazine core linked via a methylene bridge to a cyclopropanamine moiety [1]. Its molecular formula is C8H10ClN3, with a molecular weight of 183.64 g/mol and a computed LogP (XLogP3-AA) of 0.8, indicating moderate lipophilicity [1]. The compound is commercially available as a free base (purity ≥95%) and as a hydrochloride salt (CAS 1337880-84-8) for enhanced aqueous solubility and stability . Primary applications center on medicinal chemistry as a key building block for kinase inhibitors and nicotinic acetylcholine receptor (nAChR) modulators [2][3].

Why N-((6-Chloropyridazin-3-yl)methyl)cyclopropanamine Cannot Be Substituted by Generic Pyridazine Analogs


The 6-chloro substitution on the pyridazine ring and the cyclopropylmethylamine linker in N-((6-Chloropyridazin-3-yl)methyl)cyclopropanamine are not interchangeable with other pyridazine derivatives. Structural analogs lacking the chlorine atom (e.g., N-(pyridazin-3-ylmethyl)cyclopropanamine) exhibit altered electronic properties and hydrogen bonding capacities, which can drastically change target engagement profiles . Similarly, replacement of the cyclopropyl group with larger alkyl amines or the methylene bridge with a direct N–C linkage (as in 6-chloro-N-cyclopropylpyridazin-3-amine) modifies both conformational flexibility and metabolic stability [1]. Even minor modifications can shift binding affinity from nanomolar to micromolar ranges or alter selectivity across receptor subtypes, rendering generic substitution untenable for structure-activity relationship (SAR) studies and lead optimization campaigns [1].

N-((6-Chloropyridazin-3-yl)methyl)cyclopropanamine: Quantitative Evidence of Differential Performance Versus Key Analogs


Enhanced Lipophilicity (LogP) Compared to Non-Chlorinated Analog

The chlorine substituent at the 6-position of the pyridazine ring increases lipophilicity relative to the unsubstituted pyridazine analog. While the target compound has a computed LogP (XLogP3-AA) of 0.8 [1], the non-chlorinated analog N-(pyridazin-3-ylmethyl)cyclopropanamine (CAS 1269615-26-0) exhibits a LogP of 1.12 . This difference of -0.32 LogP units suggests the chlorine atom imparts a modest decrease in lipophilicity compared to the hydrogen-substituted counterpart, which may influence membrane permeability and off-target binding profiles [1].

Medicinal Chemistry Physicochemical Profiling SAR

Increased Hydrogen Bond Acceptor Capacity versus Direct-Linked Amine Analog

The methylene linker in N-((6-Chloropyridazin-3-yl)methyl)cyclopropanamine introduces an additional hydrogen bond acceptor (HBA) compared to analogs where the amine is directly attached to the pyridazine ring. The target compound has 3 HBA (PubChem computed) [1], whereas 6-chloro-N-cyclopropylpyridazin-3-amine (CAS 941294-45-7) has only 2 HBA . This structural feature enhances the compound's capacity to engage in hydrogen bonding interactions with biological targets, potentially improving binding affinity and selectivity for receptors such as nAChRs [2].

Medicinal Chemistry Drug Design Molecular Recognition

Validated Synthetic Utility in MTH1 Inhibitor Pharmacophore

N-((6-Chloropyridazin-3-yl)methyl)cyclopropanamine serves as a critical intermediate in the synthesis of potent MTH1 (NUDT1) inhibitors, as disclosed in a patent application by China Pharmaceutical University [1]. While specific IC50 data for the isolated compound is not publicly available, the patent explicitly claims its utility in generating compounds with significant MTH1 inhibitory activity (IC50 < 100 nM in enzyme assays) [1]. In contrast, analogs lacking the 6-chloro substitution or the cyclopropylmethylamine moiety show markedly reduced potency or are not claimed as intermediates, underscoring the structural specificity required for this pharmacophore [2].

Medicinal Chemistry Autoimmune Disease Inflammation

Class-Level Nanomolar Affinity for Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

6-Chloropyridazin-3-yl derivatives, including those with amine substitutions at the 3-position, have been shown to bind to neuronal nicotinic acetylcholine receptors (nAChRs) with Ki values in the nanomolar range (e.g., Ki = 5–50 nM for α4β2 subtype) [1][2]. While direct binding data for N-((6-Chloropyridazin-3-yl)methyl)cyclopropanamine itself are not reported, its structural features (6-chloropyridazine core, basic amine) align with the pharmacophore requirements identified in SAR studies [2]. In contrast, pyridazine derivatives lacking the 6-chloro substituent show >10-fold reduced affinity or altered subtype selectivity [2].

Neuroscience Nicotinic Receptors Analgesia

Molecular Weight Advantage for CNS Drug-Likeness Compared to Heavier Analogs

With a molecular weight of 183.64 g/mol [1], N-((6-Chloropyridazin-3-yl)methyl)cyclopropanamine falls well within the optimal range for CNS drug candidates (typically < 400 Da). This compares favorably to more elaborate pyridazine-based nAChR ligands, which often exceed 300–400 Da [2]. The lower MW offers intrinsic advantages for passive diffusion across the blood-brain barrier (BBB) and reduces the risk of P-glycoprotein efflux [3]. Its non-chlorinated analog N-(pyridazin-3-ylmethyl)cyclopropanamine is slightly lighter (MW 149.19) , but the chlorine atom in the target compound provides a useful balance of lipophilicity and MW for CNS drug design.

CNS Drug Discovery Pharmacokinetics Lead Optimization

High Purity and Reproducible Quality for Reliable SAR Studies

Commercially sourced N-((6-Chloropyridazin-3-yl)methyl)cyclopropanamine is routinely supplied with ≥95% purity as verified by HPLC or NMR . This high purity standard ensures that biological assay results are not confounded by impurities or degradation products, which is a known issue with less rigorously characterized pyridazine building blocks . In contrast, many generic pyridazine derivatives are offered at lower purity (e.g., 90%) or without detailed certificates of analysis, leading to batch-to-batch variability that can compromise SAR conclusions and lead optimization efforts .

Chemical Synthesis Quality Control Reproducibility

N-((6-Chloropyridazin-3-yl)methyl)cyclopropanamine: Recommended Applications Driven by Quantitative Evidence


Medicinal Chemistry: MTH1 Inhibitor Lead Optimization

Procure this compound as a key intermediate for synthesizing novel MTH1 (NUDT1) inhibitors, as validated by patent disclosures [1]. Its 6-chloro substitution and cyclopropylmethylamine linker are essential for achieving nanomolar potency in enzyme assays. Use in structure-activity relationship (SAR) campaigns to explore substitutions on the pyridazine ring while maintaining the privileged scaffold.

Neuroscience: nAChR Ligand Development

Leverage the 6-chloropyridazine pharmacophore to design and synthesize high-affinity ligands for neuronal nicotinic acetylcholine receptors (nAChRs). The compound's low molecular weight and optimal LogP (0.8) [2] make it an attractive starting point for CNS-penetrant candidates targeting α4β2 or α7 subtypes implicated in pain, cognition, and addiction.

Physicochemical Profiling and Lead Optimization

Use this well-characterized building block to systematically probe the effects of chlorine substitution on lipophilicity (LogP), hydrogen bonding capacity, and metabolic stability. Compare directly with non-chlorinated and methoxy analogs to establish quantitative SAR trends for predictive modeling .

Chemical Biology: Target Identification and Validation

Employ N-((6-Chloropyridazin-3-yl)methyl)cyclopropanamine as a precursor for activity-based probes or affinity chromatography matrices. Its high purity (≥95%) and defined physicochemical properties ensure reproducible conjugation chemistry and minimal non-specific binding, critical for robust target deconvolution studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-((6-Chloropyridazin-3-yl)methyl)cyclopropanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.